molecular formula C16H16Cl2N2OS B4585024 N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea

Cat. No. B4585024
M. Wt: 355.3 g/mol
InChI Key: VSSFBUIFDWWGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analyses of urea derivatives reveal intricate details about their conformation and stability. Crystal structure analysis and spectroscopic methods such as IR, NMR, and MS are commonly used to characterize these compounds (A. Saeed et al., 2021). These analyses provide insights into the molecular geometry, hydrogen bonding interactions, and electronic structure, which are crucial for understanding the properties and reactivity of urea derivatives.

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, including N-chlorination and cyclization, which are significant for their potential applications. For example, N,N'-dichlorobis(phenyl)urea has been used as a chlorinating agent for various substrates, showcasing the versatility of urea compounds in organic synthesis (M. Sathe et al., 2007).

Scientific Research Applications

Urea Derivatives in Environmental Chemistry

Urea and its derivatives, including ethyl carbamate, have been extensively studied for their presence in foods and beverages, as well as their environmental impact. Ethyl carbamate, for instance, is recognized for its genotoxic and carcinogenic properties across various species, highlighting concerns about its presence in fermented foods and alcoholic beverages. This has led to research into the mechanisms of its formation and strategies for minimizing its levels in consumer products (Weber & Sharypov, 2009).

Agricultural Applications

The slow-release fertilizer ureaform, a condensation product between urea and formaldehyde, exemplifies the agricultural application of urea derivatives. Its controlled nitrogen release is advantageous for reducing pollution and enhancing fertility management, showcasing the potential for N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea to be tailored for specific agricultural needs (Alexander & Helm, 1990).

Biomedical Research

Urea derivatives play a critical role in biomedical research, particularly as inhibitors for enzymes like urease, which is implicated in gastric and urinary tract infections caused by specific bacteria. This suggests the potential for N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea to serve as a basis for developing new therapeutic agents targeting similar enzymatic pathways (Kosikowska & Berlicki, 2011).

Toxicity and Safety Assessment

Research into the toxicity and safety of urea derivatives, such as ethyl carbamate and its impact on human health, underscores the importance of understanding the adverse consequences associated with these compounds. This area of study is crucial for regulatory assessments and the development of safer consumer products (Bilal & Iqbal, 2019).

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c1-10(14-7-6-11(17)8-15(14)18)19-16(21)20-12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFBUIFDWWGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Dichlorophenyl)ethyl]-3-[3-(methylsulfanyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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